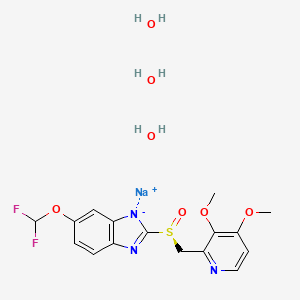
S-Pantoprazole sodium trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Pantoprazole sodium trihydrate: is a proton pump inhibitor used primarily for the management of acid-related diseases such as gastroesophageal reflux disease, gastric ulcers, and Zollinger-Ellison syndrome. It is the sodium salt form of S-Pantoprazole, which is the S-enantiomer of Pantoprazole. This compound is known for its ability to inhibit the final step in gastric acid production, making it highly effective in reducing stomach acid secretion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Pantoprazole sodium trihydrate involves several steps, including the methoxylation of a precursor compound. The process typically starts with the formation of a solution of Pantoprazole and sodium hydroxide, followed by crystallization to obtain the desired trihydrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the purification and validation of the final product .
化学反应分析
Types of Reactions: S-Pantoprazole sodium trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its stability and efficacy as a pharmaceutical compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, methanol, and various organic solvents. The reactions are typically carried out under controlled pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its related compounds and byproducts, which are carefully monitored and minimized during the synthesis process to ensure the purity of the final product .
科学研究应用
Chemistry: In chemistry, S-Pantoprazole sodium trihydrate is used as a reference standard for the development and validation of analytical methods, including HPLC and mass spectrometry.
Biology: In biological research, this compound is used to study the mechanisms of acid secretion and the role of proton pumps in various physiological processes.
Medicine: Medically, this compound is widely used for the treatment of acid-related disorders. It is also used in combination with antibiotics for the eradication of Helicobacter pylori infections .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various dosage forms, including tablets and injections, to provide effective treatment options for patients with acid-related diseases .
作用机制
S-Pantoprazole sodium trihydrate exerts its effects by inhibiting the H+, K±ATPase enzyme, also known as the gastric proton pump, located on the secretory surface of gastric parietal cells. By covalently binding to the sulfhydryl groups of cysteines on this enzyme, it prevents the final step in gastric acid production. This inhibition is irreversible, leading to a prolonged reduction in acid secretion .
相似化合物的比较
- Omeprazole
- Esomeprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Uniqueness: S-Pantoprazole sodium trihydrate is unique due to its enantiomeric purity, which provides more consistent pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This results in a more predictable therapeutic effect and potentially fewer side effects .
属性
CAS 编号 |
1416988-58-3 |
|---|---|
分子式 |
C16H20F2N3NaO7S |
分子量 |
459.4 g/mol |
IUPAC 名称 |
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;trihydrate |
InChI |
InChI=1S/C16H14F2N3O4S.Na.3H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;;/h3-7,15H,8H2,1-2H3;;3*1H2/q-1;+1;;;/t26-;;;;/m0..../s1 |
InChI 键 |
OKZZKXNJLARKFM-UFEULDPMSA-N |
手性 SMILES |
COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+] |
规范 SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


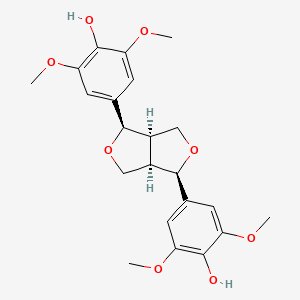

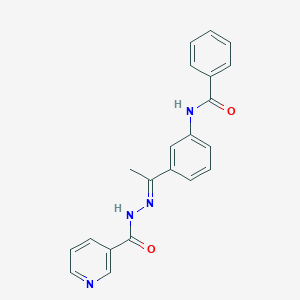


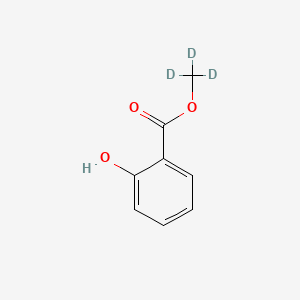

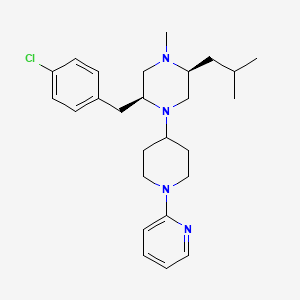
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)

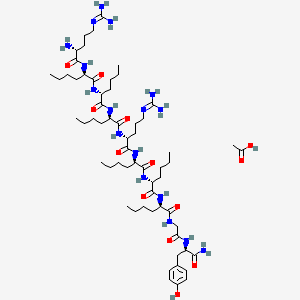
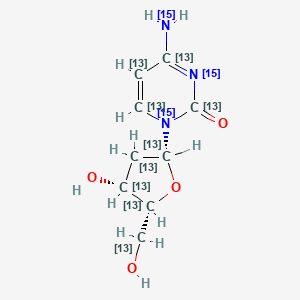
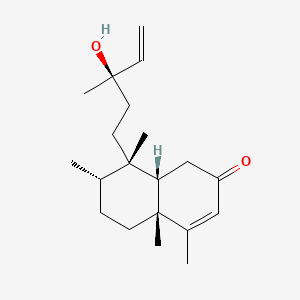
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
